7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS: 632314-43-3) is a heterocyclic compound with the molecular formula C21H14N2O3S and a molecular weight of 374.4 g/mol . Its structure features a chromeno[2,3-c]pyrrole-dione core substituted with a methyl group at position 7, a phenyl group at position 1, and a thiazol-2-yl moiety at position 2. The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, achieving yields of up to 86% and purity >95% . This compound is part of a broader library of 223 structurally similar derivatives designed for drug discovery applications .
Properties
IUPAC Name |
7-methyl-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c1-12-7-8-15-14(11-12)18(24)16-17(13-5-3-2-4-6-13)23(20(25)19(16)26-15)21-22-9-10-27-21/h2-11,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENKCIPLUUUHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Construction of the Chromeno Ring: The chromeno ring is often formed through a cyclization reaction involving salicylaldehyde derivatives and appropriate nucleophiles.
Integration of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Key Observations:
AV-C replaces the thiazole with a thiadiazole and introduces a fluorophenyl group, which correlates with its antiviral activity via TRIF pathway activation .
Synthetic Efficiency :
- The multicomponent reaction used for the target compound achieves a 92% success rate across 240 experiments, outperforming traditional stepwise syntheses .
- Analog 4{4–19-7} requires post-synthetic modifications (e.g., hydrazine-mediated ring-opening), reducing yields to 52% .
Biological Relevance :
- While the target compound’s biological activity remains uncharacterized, AV-C demonstrates dose-dependent induction of interferon-stimulated response elements (ISRE), inhibiting Zika and Chikungunya replication .
Structural-Activity Relationships (SAR)
- Thiazole vs. Thiadiazole : The thiazole ring in the target compound may offer different hydrogen-bonding or π-stacking interactions compared to AV-C’s thiadiazole, influencing target selectivity .
- Aryl Substitutions : Electron-donating groups (e.g., methyl in the target compound) improve synthetic yields under mild conditions, whereas electron-withdrawing groups (e.g., nitro in ) may require extended reaction times .
Pharmacological Potential
- Libraries of chromeno[2,3-c]pyrrole-diones are prioritized for their resemblance to chromones and pyrrolopyrazolones, known for anti-inflammatory, anticancer, and antiviral properties .
Biological Activity
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique structural features, including a chromeno-pyrrole core fused with a thiazole ring. This compound has garnered attention due to its potential biological activities, which are under investigation for various applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O2S, with a molecular weight of approximately 341.4 g/mol. The structure incorporates various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O2S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring may enhance binding affinity and specificity towards these targets, leading to modulation of various biological pathways. Preliminary studies suggest that the compound exhibits significant anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that this compound demonstrates notable anticancer effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies conducted on animal models demonstrated that it significantly reduces inflammation markers such as TNF-alpha and IL-6:
| Study Type | Result |
|---|---|
| Carrageenan-induced edema model | Significant reduction in paw swelling (p < 0.05) |
| Cytokine production in PBMCs | Decreased IL-6 and TNF-alpha levels |
Case Studies and Experimental Findings
Several case studies have highlighted the biological efficacy of this compound:
- In Vivo Studies : In a rat model of induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of cyclooxygenase enzymes (COX), which are critical mediators of inflammation.
- Synergistic Effects : Combination studies with existing anti-cancer drugs showed enhanced efficacy when used alongside traditional chemotherapeutics.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole | Chloro-substituted chromeno-pyrrole core | Antimicrobial and anticancer properties |
| 1-(4-Chlorophenyl)-7-methylthiadiazole | Similar thiadiazole ring | Antifungal |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and what factors influence reaction efficiency?
- Methodology : The compound is synthesized via multicomponent reactions (MCRs) that combine methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines in a one-pot strategy. Key factors include solvent polarity (e.g., DMF or ethanol), temperature control (60–100°C), and catalysts like piperidine. Optimizing stoichiometry and reaction time (6–24 hours) minimizes side products .
- Data Note : Yields range from 45% to 78% depending on substituent steric effects and electronic properties .
Q. Which structural characterization techniques are essential for confirming the compound’s purity and molecular architecture?
- Methodology : Use a combination of:
- NMR Spectroscopy : To identify proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm) and confirm regiochemistry .
- X-ray Crystallography : For resolving fused chromeno-pyrrole ring systems and substituent orientations (requires SHELX software for refinement) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 433.12) .
Q. How is the initial biological activity of this compound typically screened?
- Methodology :
- In vitro assays : Test modulation of chemokine receptors (e.g., CXCR4) using competitive ligand-binding assays with fluorescently labeled ligands .
- Cellular viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
- Dose-response curves : Establish IC50 values for receptor inhibition (reported range: 0.5–10 μM) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scaled-up production?
- Methodology :
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate isomers .
- Microwave-assisted synthesis : Reduces reaction time by 50% and improves yield uniformity .
- Quality control : Monitor by TLC and DSC to detect polymorphic impurities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Orthogonal assays : Validate receptor binding data with functional assays (e.g., calcium flux or chemotaxis) to confirm target engagement .
- Batch variability analysis : Use HPLC-MS to check for degradation products or stereochemical inconsistencies .
- Meta-analysis : Compare structural analogs (e.g., nitro vs. methoxy substituents) to identify SAR trends .
Q. How are derivatives designed to enhance selectivity for specific biological targets?
- Methodology :
- Substituent modification : Replace the phenyl group with electron-withdrawing groups (e.g., -NO2) to improve receptor affinity .
- Morpholine or thiadiazole incorporation : Enhances solubility and modulates pharmacokinetics .
- Molecular docking : Screen virtual libraries against target receptors (e.g., CCR5) to prioritize synthetic targets .
Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?
- Methodology :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox reactivity .
- MD simulations : Model receptor-ligand dynamics to identify critical binding residues (e.g., Lys38 in CXCR4) .
- QSAR models : Corrogate substituent parameters (e.g., logP, polar surface area) with bioactivity data .
Q. How are interaction studies conducted to map the compound’s mechanism of action?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized receptors .
- Cryo-EM : Resolve ligand-induced conformational changes in GPCRs at near-atomic resolution .
- Knockout models : Validate target specificity using CRISPR-Cas9-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
